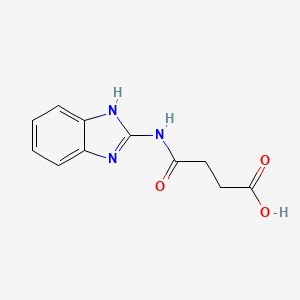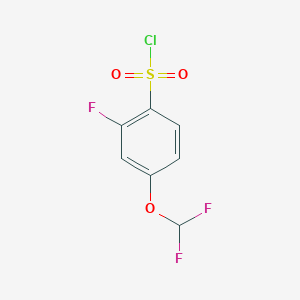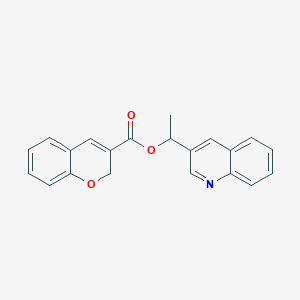
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate is a complex organic compound that combines the structural features of quinoline and chromene Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, while chromene is a benzopyran derivative
Preparation Methods
The synthesis of 1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. The synthetic routes often start with the preparation of the quinoline and chromene precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the quinoline or chromene rings, typically employing reagents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The quinoline and chromene moieties can interact with these targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-(Quinolin-3-yl)ethyl 2H-chromene-3-carboxylate can be compared with other compounds that contain quinoline or chromene structures:
Quinoline Derivatives: Compounds such as quinine and chloroquine are well-known for their medicinal properties, particularly as antimalarial agents.
Chromene Derivatives: Compounds like coumarin and its derivatives are known for their anticoagulant and anti-inflammatory properties.
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to its individual components .
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-quinolin-3-ylethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C21H17NO3/c1-14(17-10-15-6-2-4-8-19(15)22-12-17)25-21(23)18-11-16-7-3-5-9-20(16)24-13-18/h2-12,14H,13H2,1H3 |
InChI Key |
BSKOPASZEVQNPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N=C1)OC(=O)C3=CC4=CC=CC=C4OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


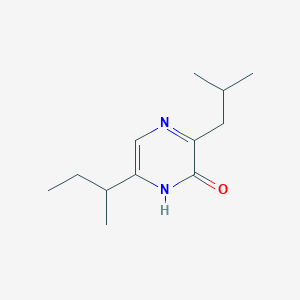
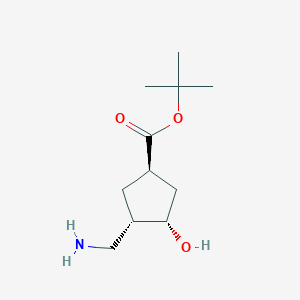

![7-((2S,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B12937099.png)
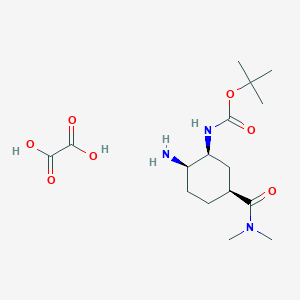
![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
![4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12937114.png)
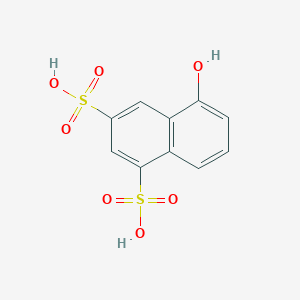
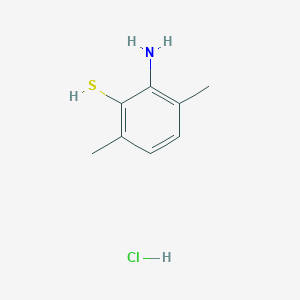

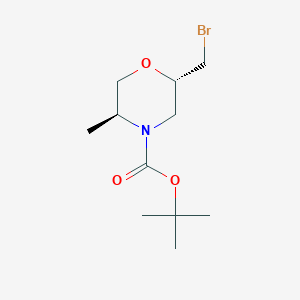
![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
